molecular formula C7H18ClN3O B1440315 1-(3-Aminopropyl)-3-isopropylurea hydrochloride CAS No. 1190006-09-7

1-(3-Aminopropyl)-3-isopropylurea hydrochloride

Cat. No.: B1440315
CAS No.: 1190006-09-7
M. Wt: 195.69 g/mol
InChI Key: SURIYGVQPUBLCV-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminopropyl group and an isopropylurea moiety, making it a versatile molecule for various synthetic and functional applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride typically involves the reaction of 3-aminopropylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-3-isopropylurea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(3-Aminopropyl)-3-isopropylurea hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is unique due to its specific combination of aminopropyl and isopropylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications that require specific reactivity and functionality.

Properties

IUPAC Name

1-(3-aminopropyl)-3-propan-2-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.ClH/c1-6(2)10-7(11)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURIYGVQPUBLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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